molecular formula C19H14O2 B1197561 NSC 400770 CAS No. 5623-46-1

NSC 400770

Cat. No.: B1197561
CAS No.: 5623-46-1
M. Wt: 274.3 g/mol
InChI Key: IURCXIQRULDEEY-UHFFFAOYSA-N
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Description

NSC 400770, also known as 4-Fluoro-4-phenylpiperidine, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring. The distinct structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 400770 typically involves the reaction of 4-phenylpiperidine with a fluorinating agent. One common method includes the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of 4-Fluoro-4-phenylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

NSC 400770 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and formation of the corresponding hydrocarbon.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

NSC 400770 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Studied for its potential effects on neural pathways and neurotransmitter systems. It is used in the development of new pharmacological agents targeting neurological disorders.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and other mental health disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of NSC 400770 involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate neural activity and has potential therapeutic effects in treating neurological disorders. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

NSC 400770 can be compared with other similar compounds such as:

    4-Phenylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoropiperidine: Similar structure but without the phenyl ring, leading to variations in reactivity and applications.

    4-Fluoro-4-methylpiperidine:

Uniqueness

The presence of both a fluorine atom and a phenyl ring in this compound makes it unique compared to other piperidine derivatives. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

5623-46-1

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)phenyl]-phenylmethanone

InChI

InChI=1S/C19H14O2/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13,20H

InChI Key

IURCXIQRULDEEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O

5623-46-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzoyloxy-4'-benzoylbiphenyl [compound (11)] in Example 12 was added to an alkali-containing tetrahydrofuran followed by stirring at room temperature for several hours. After completion of the reaction, the tetrahydrofuran solution was concentrated to obtain 4-hydroxy-4'-benzoylbiphenyl [compound (31)]. The results are shown in Table 8.
Name
4-Benzoyloxy-4'-benzoylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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